2-Bromo-4-chloro-1-(difluoromethoxy)benzene
Overview
Description
2-Bromo-4-chloro-1-(difluoromethoxy)benzene is an organic compound with the molecular formula C7H4BrClF2O and a molecular weight of 257.46 g/mol . This compound is a halogenated benzene derivative, characterized by the presence of bromine, chlorine, and difluoromethoxy groups attached to the benzene ring. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene typically involves halogenation reactions. One common method is the bromination of 4-chloro-1-(difluoromethoxy)benzene using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst like iron(III) bromide to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-chloro-1-(difluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon under hydrogen atmosphere.
Major Products Formed
Substitution Products: Formation of various substituted benzene derivatives.
Oxidation Products: Formation of quinones and other oxidized aromatic compounds.
Reduction Products: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
2-Bromo-4-chloro-1-(difluoromethoxy)benzene is utilized in various scientific research fields, including:
Chemistry: Used as a building block in organic synthesis and in the development of new chemical compounds.
Biology: Employed in the study of biochemical pathways and as a probe in molecular biology experiments.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-chloro-1-(difluoromethoxy)benzene involves its interaction with specific molecular targets, depending on the context of its use. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes or receptors, modulating their activity and influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-chloro-2-fluorobenzene: Another halogenated benzene derivative with similar reactivity but different substitution pattern.
1-Bromo-4-(difluoromethyl)benzene: Contains a difluoromethyl group instead of a difluoromethoxy group, leading to different chemical properties.
Uniqueness
2-Bromo-4-chloro-1-(difluoromethoxy)benzene is unique due to the presence of both bromine and chlorine atoms along with a difluoromethoxy group. This combination of substituents imparts distinct reactivity and makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-bromo-4-chloro-1-(difluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClF2O/c8-5-3-4(9)1-2-6(5)12-7(10)11/h1-3,7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRGUUPMGQRCGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40673297 | |
Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214348-81-8 | |
Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1214348-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4-chloro-1-(difluoromethoxy)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40673297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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